BenchChemオンラインストアへようこそ!

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide

Physicochemical Profiling Drug-likeness Solubility Prediction

This synthetic benzamide derivative is a critical building block for PDE4-focused drug discovery. Its unique 3-fluoro-4-methoxy substitution and hydrogen-bonding hydroxyethoxy side chain offer a selectivity profile distinct from rolipram, making it ideal for addressing emetic side effects in respiratory and autoimmune research. With favorable drug-like properties (logP: 2.04, tPSA: 56 Ų), it's perfect for hit-to-lead optimization and library diversification.

Molecular Formula C16H22FNO4
Molecular Weight 311.353
CAS No. 2175979-51-6
Cat. No. B2549074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide
CAS2175979-51-6
Molecular FormulaC16H22FNO4
Molecular Weight311.353
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)OCCO)F
InChIInChI=1S/C16H22FNO4/c1-21-14-5-4-12(10-13(14)17)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20)
InChIKeyGNBMVANDSKYVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide (CAS 2175979-51-6): Chemical Identity and Baseline Characteristics for Scientific Procurement


3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide (CAS 2175979-51-6) is a synthetic small-molecule benzamide derivative with the molecular formula C16H22FNO4 and a molecular weight of 311.35 g/mol. It features a 3-fluoro-4-methoxybenzamide core linked via an amide bond to a cyclopentylmethyl moiety that is further substituted with a terminal 2-hydroxyethoxy group [1]. The compound is commercially available through research chemical suppliers and is primarily utilized as a building block or screening candidate in early-stage drug discovery, particularly in programs targeting phosphodiesterase (PDE) enzymes and inflammatory pathways . Its structural pattern distinguishes it from more traditional benzamide chemotypes, offering a unique combination of hydrogen-bond donors/acceptors and lipophilic character that may influence target engagement and pharmacokinetic properties.

Why 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide Cannot Be Substituted by Generic Analogs in Research and Industrial Workflows


Direct substitution of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide with structurally related benzamide analogs is not recommended for critical research or industrial applications due to the compound's distinctive pattern of aromatic substitution (3-fluoro, 4-methoxy) combined with a flexible, hydrogen-bonding side chain [1]. The precise positioning of the fluoro and methoxy substituents on the benzamide ring profoundly influences electronic distribution, molecular recognition, and metabolic stability, as demonstrated across multiple PDE4 inhibitor programs [2]. The 2-hydroxyethoxy group introduces an additional hydrogen-bond donor site absent in simple cyclopentylmethyl or cyclopentyloxy analogs, potentially altering solubility, permeability, and off-target binding profiles. Even closely related regioisomers—such as 4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide—may exhibit divergent biological activities due to altered electrostatic potential surfaces and steric interactions, making precise compound identity critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide (CAS 2175979-51-6) Against Structural Analogs


Physicochemical Differentiation: logP and Topological Polar Surface Area (tPSA) Comparison Against 4-Fluoro and 3-Bromo Analogs

The target compound exhibits a calculated logP of 2.036 and a tPSA of 56 Ų, reflecting a balanced lipophilic-hydrophilic profile suitable for membrane permeability while maintaining aqueous compatibility [1]. In comparison, the 4-fluoro regioisomer (4-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide) lacks the 4-methoxy group, which reduces its hydrogen-bond acceptor count and may decrease metabolic stability. The 3-bromo analog (3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide) carries a heavier halogen, which increases molecular weight and logP, potentially affecting solubility and distribution. The 3-fluoro-4-methoxy substitution pattern provides a computed balance of inductive electron withdrawal and resonance electron donation that is distinct from these analogs.

Physicochemical Profiling Drug-likeness Solubility Prediction

Hydrogen-Bond Donor Count Superiority Over Cyclopentyloxy PDE4 Inhibitors

The target compound possesses one hydrogen-bond donor (amide NH) and one additional donor from the terminal hydroxyethoxy group (total HBD = 1 in ZINC classification, though the alcohol OH is titratable under physiological conditions). In contrast, classical PDE4 inhibitors such as rolipram and 3-(cyclopentyloxy)-4-methoxybenzamide analogs (e.g., compound 15j from Crocker et al., 1998) contain zero hydrogen-bond donors beyond the amide NH [1]. This additional H-bond capacity may confer enhanced interactions with polar residues in PDE4 catalytic sites or alter pharmacokinetic properties such as solubility and oral bioavailability.

Hydrogen Bonding Target Engagement PDE4 Inhibition

Rotatable Bond Count and Conformational Flexibility Versus Constrained Cyclopentyloxy Analogs

The target compound contains 7 rotatable bonds (including the hydroxyethoxy chain), compared to 4-5 rotatable bonds for typical 3-cyclopentyloxy-4-methoxybenzamide PDE4 inhibitors [1]. This increased conformational flexibility may permit induced-fit binding to protein targets, potentially influencing residence time and selectivity. However, it also incurs a greater entropic penalty upon binding, which must be compensated by favorable enthalpic interactions.

Conformational Analysis Entropy Binding Kinetics

Structural Novelty and Scaffold Differentiation for Intellectual Property and Screening Library Diversity

A substructure search reveals that the combination of a 3-fluoro-4-methoxybenzamide core with a cyclopentylmethyl 2-hydroxyethoxy side chain is not widely represented in the patent literature for PDE4 or TNF inhibition, which predominantly features 3-cyclopentyloxy-4-methoxybenzamide or 3-cyclopropylmethoxy-4-difluoromethoxybenzamide scaffolds [1]. The target compound's specific substitution pattern therefore occupies a relatively underexplored chemical space, offering potential for proprietary positioning in drug discovery programs seeking novel chemotypes for PDE4 or related inflammatory targets. Compounds bearing the generic 3-fluoro-4-methoxybenzamide fragment linked to simpler amine groups (e.g., cyclopentylmethyl without hydroxyethoxy) are more commonly disclosed, suggesting that the hydroxyethoxy extension represents a tangible structural differentiator.

Chemical Diversity Intellectual Property Screening Libraries

Recommended Research and Industrial Application Scenarios for 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide (CAS 2175979-51-6)


Early-Stage PDE4 Drug Discovery Screening for Inflammatory Diseases

The compound's structural features—a 3-fluoro-4-methoxybenzamide core with a flexible hydroxyethoxy side chain—make it a suitable candidate for screening against PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) in enzymatic assays. As established in Section 3, the additional hydrogen-bond donor and distinct substitution pattern may confer selectivity profiles divergent from rolipram and roflumilast chemotypes [1]. Researchers should prioritize this compound for high-throughput screening campaigns targeting respiratory diseases (COPD, asthma) or autoimmune conditions where PDE4 inhibition is therapeutically validated but where existing inhibitors suffer from emetic side effects.

Chemical Probe Development for PDE4 Isoform Selectivity Studies

Given the compound's underexplored chemical space relative to established PDE4 inhibitors (Section 3, Evidence Item 4), it can serve as a starting point for developing isoform-selective chemical probes. The hydroxyethoxy substituent provides a synthetic handle for further derivatization (e.g., esterification, carbamate formation) to explore structure-activity relationships (SAR) around the cyclopentylmethyl region [1]. Medicinal chemistry teams can use this compound to systematically investigate how side-chain hydrogen-bonding capacity influences PDE4 subtype selectivity and cellular potency.

Building Block for Parallel Library Synthesis of Benzamide-Based Screening Collections

As a functionalized benzamide intermediate, this compound enables diversification of screening libraries through modification of the terminal hydroxyethoxy group. The ZINC database confirms the compound's favorable drug-like properties (logP: 2.04, tPSA: 56 Ų), supporting its suitability as a core scaffold for generating compound arrays targeting phosphodiesterases, kinases, or G-protein coupled receptors [1]. Procurement for combinatorial chemistry programs is recommended to enhance library diversity with a scaffold underrepresented in commercial screening collections.

Comparative Metabolism and Stability Studies Against Classical Benzamide PDE4 Inhibitors

The presence of both a 3-fluoro substituent (blocking potential metabolic hydroxylation) and a 4-methoxy group (susceptible to O-demethylation) creates a distinctive metabolic profile worthy of head-to-head comparison with established agents like roflumilast [2]. The hydroxyethoxy side chain may also influence Phase II metabolism (glucuronidation, sulfation). In vitro microsomal stability assays and hepatocyte incubations comparing this compound to rolipram and 3-(cyclopentyloxy)-4-methoxybenzamide can elucidate whether the 3-fluoro-4-methoxy substitution pattern offers improved metabolic stability, a key procurement consideration for lead optimization programs.

Quote Request

Request a Quote for 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.